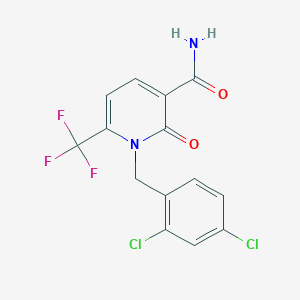

1-(2,4-Dichlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide

Description

This compound is a pyridinecarboxamide derivative featuring a 2,4-dichlorobenzyl group at position 1 and a trifluoromethyl group at position 6 of the pyridine ring. The dichlorobenzyl substituent introduces electron-withdrawing effects, while the trifluoromethyl group enhances lipophilicity and metabolic stability . Its molecular formula is C₁₄H₉Cl₂F₃N₂O₂, with a molecular weight of 377.14 g/mol (calculated from substituents).

Properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2F3N2O2/c15-8-2-1-7(10(16)5-8)6-21-11(14(17,18)19)4-3-9(12(20)22)13(21)23/h1-5H,6H2,(H2,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCIQJLHSWKMPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CN2C(=CC=C(C2=O)C(=O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the dichlorobenzyl and trifluoromethyl groups through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group under controlled conditions, such as using amide coupling reagents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzyl and pyridine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Research has indicated that compounds similar to 1-(2,4-Dichlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential use as a therapeutic agent in treating infections .

- Anti-inflammatory Properties :

- Cancer Research :

Agricultural Applications

- Pesticide Development :

- Herbicide Potential :

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effective inhibition of Staphylococcus aureus growth at low concentrations. |

| Study B | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in cultured macrophages. |

| Study C | Cancer Cell Proliferation | Inhibited growth of breast cancer cells by inducing apoptosis at IC50 values below 10 µM. |

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and commercial differences between the target compound and its closest analogs:

Structural Analysis

- Halogen Substitution: The target compound’s 2,4-dichlorobenzyl group provides distinct electronic and steric effects compared to analogs with single Cl (e.g., 4-chlorobenzyl in ) or 3,4-dichlorobenzyl isomers . The 2,4-substitution may enhance binding to hydrophobic pockets in biological targets, while 3,4-substitution alters dihedral angles (e.g., 38.17° between quinoline and dichlorophenyl in ), affecting molecular packing.

- Trifluoromethyl Impact : All analogs retain the trifluoromethyl group, which improves membrane permeability and resistance to oxidative metabolism. This is critical for pharmaceuticals targeting intracellular enzymes .

- Core Modifications: The quinoline derivative introduces a fused aromatic system, enabling π-π stacking interactions absent in pyridinecarboxamides. Its triazole linker further stabilizes the 3D crystal lattice via C–H⋯N/F/O bonds .

Physicochemical and Commercial Considerations

- Solubility: The quinoline analog exhibits lower solubility due to its extended aromatic system, whereas the N-methylated analog may show improved solubility via reduced crystallinity.

- Synthetic Feasibility : The industrial-scale availability of the 4-chloro analog suggests simpler synthesis (fewer isomers) compared to the discontinued 2,4-dichloro target .

- Stability: Crystal structures of the quinoline derivative reveal a robust hydrogen-bonded network (C–H⋯Cg1 interactions), enhancing thermal stability. In contrast, pyridinecarboxamides may require stabilization via halogen bonding.

Biological Activity

The compound 1-(2,4-Dichlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide (CAS Number: 338977-33-6) is a pyridine derivative that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

The molecular formula of the compound is , with a molecular weight of 365.13 g/mol. The structure features a dichlorobenzyl moiety and a trifluoromethyl group, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉Cl₂F₃N₂O₂ |

| Molecular Weight | 365.13 g/mol |

| CAS Number | 338977-33-6 |

Antimicrobial Activity

Research has indicated that compounds similar to 1-(2,4-Dichlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide exhibit antimicrobial properties. For instance, studies on related pyridine derivatives have shown activity against various bacterial strains, including Helicobacter pylori and other pathogenic bacteria, suggesting potential applications in treating infections .

Cytotoxicity Studies

Cytotoxicity evaluations have been performed on several derivatives of pyridine compounds. While specific data on this compound is limited, related studies suggest that structural modifications can significantly influence cytotoxic effects against tumor cell lines. For example, certain derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

Anti-inflammatory Properties

Certain pyridine-based compounds have been reported to possess anti-inflammatory properties. The presence of trifluoromethyl groups is often associated with enhanced bioactivity in medicinal chemistry, potentially contributing to anti-inflammatory effects .

Study 1: Antimicrobial Efficacy

A study conducted on various pyridine derivatives found that those with similar structures to the target compound displayed significant antimicrobial activity against H. pylori. The study highlighted the importance of the dichlorobenzyl group in enhancing antimicrobial efficacy .

Study 2: Cytotoxicity Assessment

In vitro assessments of cytotoxicity showed that some pyridine derivatives could induce apoptosis in cancer cells. A notable finding was that structural variations influenced the degree of cytotoxicity observed across different cell lines, emphasizing the need for further exploration of structure-activity relationships for the target compound .

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was performed on a series of pyridine derivatives to understand how modifications affect biological activity. The analysis revealed that the introduction of halogenated substituents significantly impacted the binding affinity and potency against specific biological targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(2,4-dichlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide?

- Methodological Answer : The synthesis typically involves multi-step routes, such as halogenation of pyridine precursors followed by nucleophilic substitution with 2,4-dichlorobenzyl groups. For example, bromination of a 2-oxo-pyridine intermediate using Br₂ in CHCl₃ (rt, 12 h) can introduce reactive sites for subsequent coupling . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) under anhydrous toluene with Pd(OAc)₂ and PPh₃ is effective for installing the trifluoromethyl group . Yield optimization requires rigorous control of reaction conditions (e.g., temperature, solvent purity).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., dichlorobenzyl protons at δ 4.5–5.0 ppm, trifluoromethyl at δ ~110–120 ppm in ¹³C) .

- HPLC-UV/HRMS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) for purity assessment (>98%). High-resolution mass spectrometry (HRMS) validates molecular ions (e.g., [M+H]⁺ m/z calculated for C₁₅H₁₀Cl₂F₃N₂O₂: ~393.0) .

- X-ray crystallography : Single-crystal analysis resolves stereoelectronic effects of the dichlorobenzyl and trifluoromethyl groups .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Lyophilization is preferred for long-term storage. Monitor stability via periodic HPLC analysis (e.g., degradation products >2% over 6 months indicate suboptimal conditions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). To address this:

- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control for DMSO concentrations (<0.1%).

- SAR studies : Systematically modify substituents (e.g., replace 2,4-dichlorobenzyl with 4-fluorobenzyl) to isolate pharmacophore contributions .

- Meta-analysis : Cross-reference data from orthogonal assays (e.g., SPR binding vs. functional cAMP inhibition) to validate target engagement .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

- Methodological Answer :

- Co-solvent systems : Use PEG-400/water (70:30) or cyclodextrin-based formulations to enhance aqueous solubility.

- Salt formation : React with HCl or sodium bicarbonate to generate water-soluble salts.

- Prodrug derivatization : Introduce hydrolyzable groups (e.g., ester linkages) at the carboxamide position to improve bioavailability .

Q. How can computational modeling predict off-target interactions of this compound?

- Methodological Answer :

- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model binding to non-canonical targets (e.g., kinases, GPCRs). Focus on conserved binding pockets (e.g., ATP-binding sites).

- Machine learning : Train models on ChEMBL datasets to predict toxicity profiles (e.g., hERG inhibition risk) .

- MD simulations : Analyze ligand-protein stability over 100 ns trajectories to identify potential off-targets .

Q. What experimental designs mitigate synthetic byproducts during scale-up?

- Methodological Answer :

- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) by precise control of residence time and temperature.

- Catalyst screening : Test Pd/Cu catalysts (e.g., Pd(OAc)₂ vs. CuI) to minimize halogenated impurities .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate purity .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s metabolic stability?

- Methodological Answer :

- Microsomal assays : Compare human vs. rodent liver microsomes to identify species-specific metabolism (e.g., CYP3A4 vs. CYP2D6 dominance).

- Metabolite ID : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the pyridine ring) and correlate with instability .

- Enzyme inhibition : Co-incubate with CYP inhibitors (e.g., ketoconazole) to confirm metabolic pathways .

Key Methodological Considerations

- Synthetic reproducibility : Document exact stoichiometry and solvent drying protocols (e.g., molecular sieves for anhydrous DMF) .

- Biological assays : Include positive/negative controls (e.g., known agonists/antagonists) to validate assay robustness .

- Data transparency : Share raw spectral data (NMR, HRMS) in supplementary materials to enable cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.